Prunioside A

Description

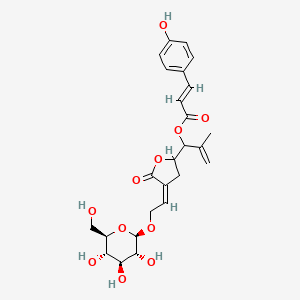

Prunioside A is a terpene glycoside first isolated from Spiraea prunifolia (Rosaceae family) . Structurally, it consists of a cinnamoyl moiety linked to a glucose unit via an ester bond, with additional hydroxyl and methyl groups contributing to its stereochemical complexity . It has been reported to exhibit anti-inflammatory, antioxidant, and neuroprotective activities. For example, Oh et al. Its rarity in nature is notable, with only two documented isolations: from S. prunifolia and S. thunbergii .

Properties

Molecular Formula |

C25H30O11 |

|---|---|

Molecular Weight |

506.5 g/mol |

IUPAC Name |

[2-methyl-1-[(4Z)-5-oxo-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethylidene]oxolan-2-yl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C25H30O11/c1-13(2)23(36-19(28)8-5-14-3-6-16(27)7-4-14)17-11-15(24(32)34-17)9-10-33-25-22(31)21(30)20(29)18(12-26)35-25/h3-9,17-18,20-23,25-27,29-31H,1,10-12H2,2H3/b8-5+,15-9-/t17?,18-,20-,21+,22-,23?,25-/m1/s1 |

InChI Key |

YIAMHLDJJPJHOO-AQCRIIIFSA-N |

Isomeric SMILES |

CC(=C)C(C1C/C(=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C(=O)O1)OC(=O)/C=C/C3=CC=C(C=C3)O |

Canonical SMILES |

CC(=C)C(C1CC(=CCOC2C(C(C(C(O2)CO)O)O)O)C(=O)O1)OC(=O)C=CC3=CC=C(C=C3)O |

Synonyms |

prunioside A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Prunioside A belongs to the cinnamoyl glycoside family. Below is a comparative analysis with related compounds:

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Findings:

Structural Nuances :

- This compound and cis-cinnamoyl glucoside differ in stereochemistry (trans vs. cis configuration), which significantly impacts bioactivity. The trans configuration in this compound enhances its solubility and receptor-binding affinity compared to the cis analog .

- Tannase-treated this compound, generated via enzymatic hydrolysis, lacks the ester bond, resulting in a free cinnamoyl group. This modification increases its anti-inflammatory efficacy (e.g., 55% inhibition of IL-6 vs. 41% in this compound) .

Biological Activity: this compound shows moderate NO inhibition (IC₅₀: 28 μM), while caffeoyl hemiterpene glycosides from the same plant exhibit stronger antioxidant effects (IC₅₀: 12 μM in DPPH assay) . In contrast, cis-cinnamoyl glucoside lacks anti-inflammatory activity but acts as a potent allelochemical, inhibiting root elongation in Lactuca sativa by 80% at 100 μM .

Synergistic Effects: this compound and caffeoyl derivatives from S.

Comparison with Functionally Similar Compounds

This compound shares functional overlap with flavonoid glycosides and triterpenes, though structural differences dictate mechanistic divergence.

Table 2: Functional Comparison with Non-Structural Analogues

Key Findings:

Anti-Inflammatory Action: this compound suppresses NF-κB signaling (70% inhibition at 10 μM), whereas hyperoside primarily targets COX-2 (50% inhibition at same concentration) . Oleanolic acid, a triterpene, shows broader cytotoxicity (e.g., IC₅₀: 15 μM in HepG2 cells) but lacks the specificity of this compound for immune cells .

Bioavailability: this compound’s glycosidic linkage enhances intestinal absorption compared to aglycones like oleanolic acid, as demonstrated in Caco-2 cell models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.